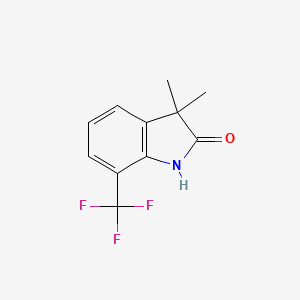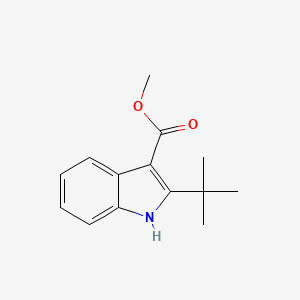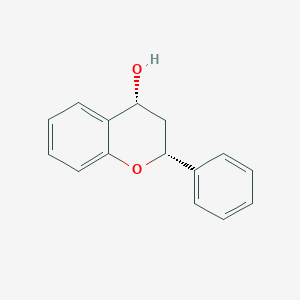
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotecting the silyl ether group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is used in a variety of scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid involves its reactivity due to the presence of the silyl ether and carboxylic acid groups. The silyl ether group can be selectively deprotected under mild conditions, allowing for further functionalization. The carboxylic acid group can participate in various reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid
- (S)-3-((tert-Butyldimethylsilyl)oxy)butanoic acid
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is unique due to its specific stereochemistry and the presence of both a silyl ether and a carboxylic acid group. This combination of functional groups allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C11H22O3Si |
|---|---|
Molecular Weight |
230.38 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
KWPDEVJZJHRUAE-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


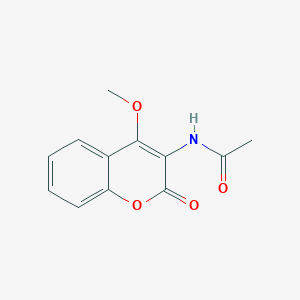

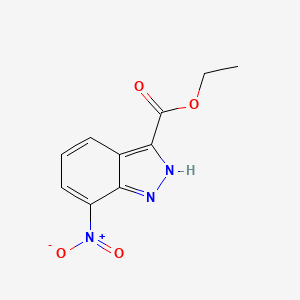
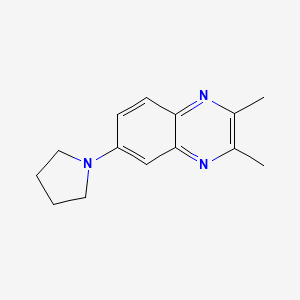




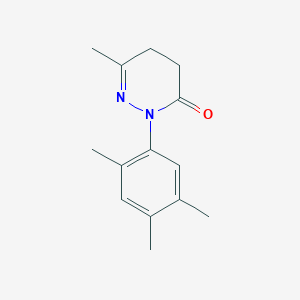
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
